1-(diphenylmethyl)-4-(2-methyl-3-nitrobenzoyl)piperazine
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Overview
Description
1-(Diphenylmethyl)-4-(2-methyl-3-nitrobenzoyl)piperazine is a complex organic compound with a molecular formula of C26H26N2O3 This compound is characterized by the presence of a piperazine ring substituted with a diphenylmethyl group and a 2-methyl-3-nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diphenylmethyl)-4-(2-methyl-3-nitrobenzoyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of diphenylmethyl chloride with piperazine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 2-methyl-3-nitrobenzoyl chloride under anhydrous conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylmethyl)-4-(2-methyl-3-nitrobenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of oxides.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1-(Diphenylmethyl)-4-(2-methyl-3-nitrobenzoyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(diphenylmethyl)-4-(2-methyl-3-nitrobenzoyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methyl-3-nitrobenzoyl)piperazine: Similar structure but lacks the diphenylmethyl group.
Diphenylmethylpiperazine: Lacks the 2-methyl-3-nitrobenzoyl group.
1-(2-Methyl-3-nitrobenzoyl)-4-phenylpiperazine: Similar but with a phenyl group instead of a diphenylmethyl group.
Uniqueness
1-(Diphenylmethyl)-4-(2-methyl-3-nitrobenzoyl)piperazine is unique due to the combination of the diphenylmethyl and 2-methyl-3-nitrobenzoyl groups on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(2-methyl-3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-19-22(13-8-14-23(19)28(30)31)25(29)27-17-15-26(16-18-27)24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-14,24H,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSGLDGCKFZOHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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